molecular formula C8H4ClF3O B3213747 3-Chloro-2-(trifluoromethyl)benzaldehyde CAS No. 112641-26-6

3-Chloro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B3213747
CAS No.: 112641-26-6
M. Wt: 208.56 g/mol
InChI Key: ODKDFQDBMHPWEP-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde backbone substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₈H₄ClF₃O, with a molecular weight of 208.57 g/mol .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKDFQDBMHPWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-(trifluoromethyl)benzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Chloro-2-(trifluoromethyl)benzaldehyde is primarily utilized as a building block in organic synthesis. It serves as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Chemical Reactions

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often utilizing reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Biological Research

Enzyme Inhibition Studies
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with biological macromolecules makes it valuable for studying protein-ligand interactions. This property aids in understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes.

Potential Therapeutic Applications
Research has indicated that this compound may have potential therapeutic applications due to its structural characteristics. It is being explored as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties, highlighting its relevance in medicinal chemistry.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the development of unique polymers and coatings that can enhance product performance in various applications.

Mechanism of Action

The mechanism by which 3-Chloro-2-(trifluoromethyl)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, forming covalent or non-covalent bonds that alter the activity of the target molecule. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Key Findings:

Fluorine substitution (e.g., in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde) increases metabolic stability and lipophilicity, making such derivatives favorable in neuropharmaceuticals .

Reactivity and Synthesis :

  • Chloro- and trifluoromethyl-substituted benzaldehydes are pivotal in synthesizing hydrazones, as demonstrated in reactions with hydrazides to form bioactive compounds .
  • Electron-withdrawing groups (Cl, CF₃) activate the aldehyde group for condensations but may require optimized conditions (e.g., elevated temperatures) to overcome steric effects .
  • Skin/eye contact: Immediate washing with water; medical consultation if irritation persists .
  • Inhalation: Move to fresh air; administer artificial respiration if needed .

Research and Industrial Relevance

  • Pharmaceutical Applications : Derivatives of this compound are explored for antimicrobial and anti-inflammatory activities, leveraging the synergistic effects of Cl and CF₃ groups .
  • Material Science : Analogous compounds like 4-Chloro-3-(trifluoromethyl)benzaldehyde are used in organic electronics due to their electron-deficient aromatic systems .

Biological Activity

3-Chloro-2-(trifluoromethyl)benzaldehyde (C8H4ClF3O) is an aromatic aldehyde characterized by the presence of chlorine and trifluoromethyl groups. These substituents endow the compound with unique chemical properties, influencing its biological activity, particularly in pharmacological and agrochemical applications. This article reviews the biological activities associated with this compound, focusing on its interactions with biological systems, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C8H4ClF3O
  • Molecular Weight : 210.57 g/mol
  • Structure : The compound features a benzene ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design.

Key Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Inhibition Studies :
    • A study demonstrated that compounds containing trifluoromethyl groups could significantly enhance potency against certain biological targets compared to their non-fluorinated counterparts . This suggests that similar enhancements may be observed with this compound.
  • Pharmacokinetic Profiles :
    • The lipophilicity of the compound suggests favorable pharmacokinetic properties, including enhanced membrane permeability and bioavailability, which are critical for therapeutic efficacy .
  • Structural Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the substitution pattern on the benzene ring can lead to variations in biological activity. For instance, altering the position of chlorine and trifluoromethyl groups can significantly affect enzyme inhibition potency .

Comparative Analysis Table

Compound NameStructure FeaturesUnique Aspects
This compoundChlorine at 3-position, trifluoromethyl at 2-positionPotential inhibitor of CYP1A2; modulates enzyme activity
3-Chloro-4-(trifluoromethyl)benzaldehydeChlorine at 3-position, trifluoromethyl at 4-positionDifferent positioning may affect reactivity
2-Chloro-3-fluoro-4-(trifluoromethyl)benzaldehydeFluorine and chlorine at different positionsMay exhibit distinct biological activities

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. For example, copper-catalyzed cross-coupling reactions using trifluoroacetimidoyl halides (e.g., Scheme 57 in ) can introduce the trifluoromethyl group. Oxidation of methyl-substituted precursors (e.g., using KMnO₄ or CrO₃ under controlled pH) ensures aldehyde formation. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers address challenges in characterizing this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. The aldehyde proton resonates at δ 10.1–10.3 ppm (¹H NMR), while ¹⁹F NMR shows the -CF₃ group at δ -60 to -65 ppm. Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting) may arise from rotational isomerism or impurities; repeated purification and low-temperature NMR measurements mitigate these issues .

Advanced Research Questions

Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange) accurately predicts electronic properties. Basis sets such as 6-311+G(d,p) account for polarization and diffuse effects. Key analyses include:
  • Frontier Molecular Orbitals (HOMO/LUMO) to assess electrophilicity.
  • Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation effects from -Cl and -CF₃ groups.
  • Solvent effects via the Polarizable Continuum Model (PCM).
    These methods explain regioselectivity in nucleophilic attacks and guide synthetic modifications .

Q. How does the presence of chlorine and trifluoromethyl groups impact crystallographic refinement of this compound?

  • Methodological Answer : Heavy atoms (Cl, F) create electron density challenges in X-ray diffraction. High-resolution data (≤0.8 Å) and software like SHELXL ( ) are essential. Strategies include:
  • Anisotropic refinement for Cl and F atoms.
  • Addressing disorder in the -CF₃ group via PART instructions.
  • Using Hirshfeld surface analysis to resolve weak intermolecular interactions (e.g., C-H···O contacts).
    Twin refinement may be required for crystals with low symmetry .

Q. What mechanistic insights explain the biological activity of derivatives of this compound in medicinal chemistry?

  • Methodological Answer : The -CF₃ group enhances lipophilicity, improving membrane permeability, while the aldehyde acts as a reactive handle for Schiff base formation with biological targets. Structure-Activity Relationship (SAR) studies involve:
  • Substituting the aldehyde with amines or hydrazides to form imine-linked inhibitors.
  • Evaluating enzyme inhibition (e.g., DDR kinases in ) via kinetic assays (IC₅₀ values).
  • Computational docking (AutoDock Vina) to predict binding modes to active sites.
    Contradictions in activity data may arise from metabolic instability of the aldehyde; prodrug strategies (e.g., acetal protection) are often employed .

Q. How can researchers resolve contradictory data in reaction optimization studies for this compound derivatives?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables. For example:
  • Factorial Design : Test temperature, catalyst loading, and solvent polarity.
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously.
    Conflicting results (e.g., high yield but low purity) may stem from side reactions; in situ IR monitoring or GC-MS tracks intermediate formation. Post-hoc ANOVA analysis distinguishes significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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